Oxomemazine hydrochloride

Description

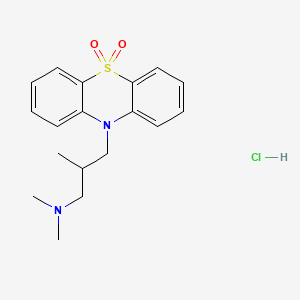

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S.ClH/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20;/h4-11,14H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMMOYKGIWLASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048612 | |

| Record name | Oxomemazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4784-40-1 | |

| Record name | Oxomemazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4784-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxomemazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004784401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,β-trimethyl-10H-phenothiazine-10-propylamine 5,5-dioxide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOMEMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BOK44G9K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxomemazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative with antihistamine and anticholinergic properties. The synthesis involves a multi-step process commencing with the formation of the core phenothiazine structure, followed by its oxidation and subsequent N-alkylation to introduce the desired side chain. This document outlines the key chemical transformations, identifies critical intermediates, and presents detailed experimental protocols for each major step. All quantitative data is summarized for clarity, and the logical flow of the synthesis is illustrated using a chemical reaction pathway diagram.

Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

-

Formation of the 10H-Phenothiazine Core: This initial step involves the cyclization of diphenylamine (B1679370) with sulfur at high temperatures.

-

Oxidation of the Phenothiazine Ring: The sulfur atom in the phenothiazine ring is oxidized to a sulfone group (S,S-dioxide) to form 10H-phenothiazine 5,5-dioxide.

-

Synthesis and Attachment of the Side Chain: A key intermediate, 3-chloro-N,N,2-trimethylpropan-1-amine, is synthesized and then used to alkylate the nitrogen atom of the 10H-phenothiazine 5,5-dioxide core.

-

Formation of the Hydrochloride Salt: The final step involves the conversion of the Oxomemazine base into its more stable and water-soluble hydrochloride salt.

Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of several key intermediates. The structures and roles of these intermediates are outlined below.

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 10H-Phenothiazine | C12H9NS | The foundational heterocyclic core of the molecule. |

| 10H-Phenothiazine 5,5-dioxide | C12H9NO2S | The oxidized core structure required for the final product. |

| 3-Amino-2-methylpropan-1-ol | C4H11NO | A precursor for the synthesis of the alkylating side chain. |

| 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride | C6H15Cl2N | The key alkylating agent used to introduce the side chain onto the phenothiazine core. |

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a step-by-step description of the synthesis, including detailed experimental protocols for each key reaction.

Step 1: Synthesis of 10H-Phenothiazine

The synthesis of the phenothiazine core is achieved through the reaction of diphenylamine with sulfur, typically catalyzed by iodine.

Reaction:

Diphenylamine + Sulfur → 10H-Phenothiazine + H₂S

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of diphenylamine (1.69 g, 0.01 mol), sulfur (0.64 g, 0.02 mol), and a catalytic amount of iodine is heated in a sand bath.

-

The temperature is maintained at 250-260°C for approximately 5 hours.

-

After cooling, the reaction mixture is dissolved in hot ethanol (B145695) and then poured into water to precipitate the product.

-

The resulting yellow precipitate is filtered and recrystallized from ethanol to yield pure 10H-phenothiazine.[1]

| Parameter | Value |

| Diphenylamine | 1.69 g (0.01 mol) |

| Sulfur | 0.64 g (0.02 mol) |

| Catalyst | Iodine (trace) |

| Reaction Temperature | 250-260°C |

| Reaction Time | 5 hours |

| Yield | ~80% |

| Melting Point | 185°C |

Step 2: Oxidation of 10H-Phenothiazine to 10H-Phenothiazine 5,5-dioxide

The sulfur atom in the phenothiazine ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.

Reaction:

10H-Phenothiazine + 2 H₂O₂ → 10H-Phenothiazine 5,5-dioxide + 2 H₂O

Experimental Protocol:

-

10H-Phenothiazine is dissolved in glacial acetic acid in a round-bottom flask.

-

30% hydrogen peroxide is added dropwise to the stirred solution.

-

The reaction mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

-

The solid is filtered, washed with water, and dried to afford 10H-phenothiazine 5,5-dioxide.[1]

| Parameter | Value |

| 10H-Phenothiazine | 1 equivalent |

| Oxidizing Agent | 30% Hydrogen Peroxide |

| Solvent | Glacial Acetic Acid |

| Reaction Condition | Reflux |

| Yield | Quantitative (typical) |

Step 3: Synthesis of the Side Chain: 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride

This key intermediate is synthesized from 3-amino-2-methylpropan-1-ol. The synthesis involves the protection of the amino group, chlorination of the hydroxyl group, N-methylation, and deprotection, or a more direct route involving reductive amination followed by chlorination. A common method for converting amino alcohols to their corresponding chloroamines involves the use of thionyl chloride.

Reaction (Conceptual):

-

3-Amino-2-methylpropan-1-ol + Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke reaction) → 3-(Dimethylamino)-2-methylpropan-1-ol

-

3-(Dimethylamino)-2-methylpropan-1-ol + Thionyl Chloride (SOCl₂) → 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride

Experimental Protocol (based on analogous reactions):

-

N,N-Dimethylation: 3-Amino-2-methylpropan-1-ol is reacted with an excess of formaldehyde and formic acid and heated to reflux. The reaction is monitored by TLC. After completion, the excess reagents are removed under reduced pressure, and the product, 3-(dimethylamino)-2-methylpropan-1-ol, is isolated and purified.

-

Chlorination: In a flask equipped with a stirrer and a reflux condenser, cooled in an ice bath, thionyl chloride is placed. 3-(Dimethylamino)-2-methylpropan-1-ol is added dropwise. The reaction is exothermic and should be controlled. After the addition is complete, the mixture is stirred at room temperature and then gently heated to complete the reaction. The excess thionyl chloride is removed by distillation. The resulting crude product is recrystallized from a suitable solvent (e.g., ethanol/ether) to yield 3-chloro-N,N,2-trimethylpropan-1-amine hydrochloride.[2]

| Parameter | Value |

| Starting Material | 3-Amino-2-methylpropan-1-ol |

| Methylating Agent | Formaldehyde/Formic Acid |

| Chlorinating Agent | Thionyl Chloride |

| Overall Yield | Moderate to Good (multi-step) |

Step 4: N-Alkylation of 10H-Phenothiazine 5,5-dioxide

This is the key step where the side chain is attached to the phenothiazine core to form the Oxomemazine base.

Reaction:

10H-Phenothiazine 5,5-dioxide + 3-Chloro-N,N,2-trimethylpropan-1-amine → Oxomemazine

Experimental Protocol:

-

To a suspension of a strong base, such as sodium amide or sodium hydride, in an inert solvent like dry toluene (B28343) or DMF, 10H-phenothiazine 5,5-dioxide is added portion-wise under an inert atmosphere (e.g., nitrogen).

-

The mixture is stirred at an elevated temperature to form the sodium salt of the phenothiazine dioxide.

-

A solution of 3-chloro-N,N,2-trimethylpropan-1-amine (prepared from its hydrochloride salt by neutralization with a base) in the same solvent is then added dropwise.

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude Oxomemazine base.

-

The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Substrate | 10H-Phenothiazine 5,5-dioxide |

| Alkylating Agent | 3-Chloro-N,N,2-trimethylpropan-1-amine |

| Base | Sodium Amide or Sodium Hydride |

| Solvent | Toluene or DMF |

| Reaction Condition | Reflux |

| Yield | Variable, typically moderate |

Step 5: Formation of this compound

The final step is the conversion of the Oxomemazine base to its hydrochloride salt for improved stability and solubility.

Reaction:

Oxomemazine + HCl → this compound

Experimental Protocol:

-

The purified Oxomemazine base is dissolved in a suitable anhydrous solvent, such as isopropanol (B130326) or ether.

-

A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in isopropanol) is added dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt precipitates out of the solution.

-

The mixture may be cooled to enhance precipitation.

-

The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to give this compound.

| Parameter | Value |

| Starting Material | Oxomemazine Base |

| Reagent | Hydrogen Chloride (in a suitable solvent) |

| Solvent | Isopropanol or Ether |

| Yield | Typically high (near quantitative) |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its starting materials.

Caption: Synthetic pathway of this compound.

This guide provides a comprehensive overview of the synthesis of this compound, intended for an audience with a strong background in organic chemistry. The provided protocols are based on established chemical literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals mentioned in this document.

References

The Neuro-Modulatory Landscape of Oxomemazine Hydrochloride: A Technical Guide to its Mechanism of Action in Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine (B1678065) hydrochloride, a first-generation phenothiazine (B1677639) antihistamine, exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the antagonism of histamine (B1213489) H1 receptors and, secondarily, muscarinic M1 receptors. This technical guide provides an in-depth exploration of the molecular pathways modulated by Oxomemazine in neuronal signaling. By competitively inhibiting the H1 receptor, Oxomemazine attenuates the canonical Gq/11 protein-coupled signaling cascade, leading to the suppression of downstream effectors such as phospholipase C and the subsequent inhibition of the pro-inflammatory NF-κB pathway. This guide summarizes the available quantitative data on its receptor binding affinities, details relevant experimental methodologies for its study, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding of its neuropharmacological profile.

Core Mechanism of Action: H1 Receptor Antagonism

Oxomemazine is a potent antagonist of the histamine H1 receptor.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, contributing to its sedative effects.[2] The primary therapeutic and physiological effects of Oxomemazine stem from its competitive binding to H1 receptors, thereby preventing the actions of endogenous histamine.[1]

The H1 Receptor Signaling Cascade

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately culminates in various cellular responses, including the activation of transcription factors like NF-κB.[3]

Oxomemazine's Impact on the H1 Receptor Pathway

By acting as a competitive antagonist at the H1 receptor, Oxomemazine hydrochloride effectively blocks the initiation of this signaling cascade.[1] This blockade prevents the Gq/11-mediated activation of PLC and the subsequent generation of IP3 and DAG, thereby mitigating the downstream cellular effects of histamine.

Modulation of Neuronal Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

A significant consequence of Oxomemazine's antagonism of the H1 receptor is the downstream inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The activation of the H1 receptor-Gq/11-PLC axis is a known trigger for NF-κB activation. By blocking this initial step, Oxomemazine reduces the activity of this key transcription factor involved in inflammatory responses, which can decrease the expression of pro-inflammatory cytokines and cell adhesion molecules.[2][3]

Potential Impact on the MAPK/ERK Signaling Pathway

Histamine itself has been shown to induce ERK phosphorylation through the H1 receptor, a process that can be mediated by both Gq protein-dependent and arrestin-dependent pathways.[4] The Gq protein-mediated ERK phosphorylation is typically rapid and transient, while the arrestin-mediated pathway leads to a more sustained phosphorylation.[4] Given that Oxomemazine is an H1 receptor antagonist, it would be expected to inhibit histamine-induced ERK activation.

Secondary Mechanism of Action: Anticholinergic Properties

In addition to its antihistaminic effects, this compound exhibits pronounced antimuscarinic properties.[5][6][7][8] It acts as a selective antagonist for muscarinic M1 receptors.[5][6][7][8]

Quantitative Data

The available quantitative data for this compound primarily focuses on its binding affinity for muscarinic receptors. Unfortunately, specific Ki values for its interaction with the histamine H1 receptor are not well-documented in the available literature.

Table 1: Muscarinic Receptor Binding Affinities of Oxomemazine

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Muscarinic M1 Receptor | 84 nM | [5][6][7][8] |

| Muscarinic M2 Receptor | 1.65 µM | [5][6][7][8] |

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for Oxomemazine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are limited in the publicly available literature.[7] It is classified as a phenothiazine derivative.[8]

Experimental Protocols

The following sections outline generalized protocols for key experiments relevant to characterizing the mechanism of action of this compound.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity (Ki) of Oxomemazine for the H1 receptor.

-

Objective: To quantify the affinity of Oxomemazine for the histamine H1 receptor.

-

Principle: This assay measures the ability of unlabeled Oxomemazine to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to H1 receptors in a membrane preparation from cells expressing the receptor.

-

Materials:

-

Membrane preparation from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mepyramine).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of Oxomemazine or control solutions (buffer for total binding, non-specific binding control).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Oxomemazine concentration.

-

Determine the IC50 value (the concentration of Oxomemazine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NF-κB Luciferase Reporter Assay

This assay is used to measure the inhibitory effect of Oxomemazine on NF-κB activation.

-

Objective: To quantify the inhibition of NF-κB transcriptional activity by Oxomemazine.

-

Principle: This assay utilizes a cell line stably or transiently expressing a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway by Oxomemazine results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

-

Materials:

-

HEK293 cells (or other suitable cell line) with an NF-κB luciferase reporter construct.

-

Cell culture medium and reagents.

-

This compound.

-

NF-κB activator (e.g., TNF-α).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with varying concentrations of Oxomemazine for a predetermined time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a suitable duration (e.g., 6 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

-

Plot the percentage of inhibition of NF-κB activity against the logarithm of the Oxomemazine concentration to determine the IC50 value.

-

Western Blot Analysis of MAPK/ERK Pathway Phosphorylation

This technique is employed to assess the effect of Oxomemazine on the activation of the MAPK/ERK pathway by measuring the phosphorylation status of key proteins.

-

Objective: To determine if Oxomemazine treatment alters the phosphorylation of ERK1/2.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins like ERK1/2.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons).

-

Cell culture and lysis reagents.

-

This compound.

-

Stimulant to activate the MAPK/ERK pathway (e.g., a growth factor or phorbol (B1677699) ester).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture and treat neuronal cells with Oxomemazine with or without a stimulant.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody (anti-phospho-ERK1/2).

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 to determine the relative activation of the pathway.

-

Conclusion

This compound's mechanism of action in neuronal signaling is primarily driven by its potent antagonism of the histamine H1 receptor, leading to the inhibition of the Gq/11-PLC-NF-κB pathway. Its secondary anticholinergic effects, mediated by the blockade of muscarinic M1 receptors, also contribute to its overall pharmacological profile. While the direct impact of Oxomemazine on the MAPK/ERK signaling pathway remains to be elucidated experimentally, its known interactions with upstream signaling components suggest a potential for indirect modulation. Further research is warranted to fully characterize its H1 receptor binding kinetics and to explore its effects on other neuronal signaling cascades, which will provide a more complete understanding of its therapeutic applications and potential for the development of novel neuro-modulatory agents.

References

- 1. SMPDB [smpdb.ca]

- 2. Extracellular signal-regulated kinase (ERK) activation is required for itch sensation in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxomemazine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential regulation of histamine H1 receptor-mediated ERK phosphorylation by Gq proteins and arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. OXOMEMAZINE | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 7. oxomemazine | Dosing, Uses and Side effects | medtigo [medtigo.com]

- 8. go.drugbank.com [go.drugbank.com]

Oxomemazine Hydrochloride: A Technical Guide to its Muscarinic Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of oxomemazine (B1678065) hydrochloride for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative, is recognized for its antihistaminic and anticholinergic properties.[1][2] Its interaction with muscarinic receptors is a key aspect of its pharmacological profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key biological and experimental pathways to serve as a resource for research and development.

Quantitative Receptor Binding Profile

This compound demonstrates a clear selectivity for the M1 muscarinic receptor subtype.[3][4][5][6] The following table summarizes the available quantitative data on its binding affinities, expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity Fold (vs. M1) | Reference |

| M1 | 84 | - | [3][4][5][6] |

| M2 | 1650 | ~20-fold lower affinity | [3][5][6] |

| M3 | ~840* | ~10-fold lower affinity | [4] |

| M4 | Data not available | - | |

| M5 | Data not available | - |

*Note: The Ki value for the M3 receptor is estimated based on findings that oxomemazine has a 10-fold higher affinity for M1 receptors than for M3 receptors.[4]

Experimental Protocols: Muscarinic Receptor Competition Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is typically achieved through in vitro radioligand binding assays.[3] The following is a detailed methodology for a competitive binding experiment.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), high-affinity muscarinic antagonists.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity muscarinic antagonist such as atropine.

-

Assay Buffer: Typically a buffered saline solution, for example, 50 mM Tris-HCl with 5 mM MgCl₂, adjusted to pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure

-

Membrane Preparation: Thawed cell membrane aliquots are resuspended in ice-cold assay buffer to a predetermined optimal protein concentration.

-

Compound Dilution: A serial dilution of this compound is prepared in the assay buffer. The concentration range should be wide enough to generate a complete competition curve.

-

Assay Setup: The assay is typically performed in a 96-well plate format with triplicate determinations for each data point.

-

Total Binding (TB) wells: Contain assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane preparation.

-

Non-specific Binding (NSB) wells: Contain the same components as the TB wells, plus a high concentration of the non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.

-

Competition wells: Contain the same components as the TB wells, plus the serially diluted this compound.

-

-

Incubation: The reaction is initiated by adding the cell membrane suspension to the wells. The plate is then incubated at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and the amount of radioactivity trapped on each filter is determined using a liquid scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding (TB) for each concentration of this compound.

-

IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Ki Calculation: The IC₅₀ value is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the specific receptor subtype (predetermined from saturation binding experiments).

-

Visualizations

The following diagrams illustrate the experimental workflow for determining receptor binding affinity and the signaling pathways associated with muscarinic receptor subtypes.

References

- 1. researchgate.net [researchgate.net]

- 2. Selectivity of oxomemazine for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OXOMEMAZINE - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unraveling the Preclinical Journey of Oxomemazine Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism

For Immediate Release

In the landscape of pharmaceutical research, a thorough understanding of a drug candidate's behavior within a biological system is paramount. This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and metabolism of Oxomemazine (B1678065) hydrochloride, a phenothiazine (B1677639) derivative with antihistaminic and antitussive properties, within preclinical animal models. This document is tailored for researchers, scientists, and drug development professionals, offering a consolidated view of available data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Profile in Rabbits: A Stereoselective Investigation

A pivotal study in rabbits has shed light on the stereoselective pharmacokinetics of oxomemazine. While comprehensive quantitative data in common preclinical species such as rats and dogs remains limited in publicly accessible literature, the rabbit model provides foundational insights into the drug's disposition.

The study utilized an ultra-fast liquid chromatography (UFLC) method to separate and quantify the (R)- and (S)-enantiomers of oxomemazine in rabbit plasma. The findings indicated that the stereospecific distribution of the enantiomers does not significantly change over time, suggesting similar absorption, distribution, metabolism, and excretion (ADME) pathways for both forms in this animal model.[1][2]

Table 1: Chromatographic Details for Enantiomeric Separation of Oxomemazine in Rabbit Plasma [1][2][3]

| Parameter | Value |

| Analytical Technique | Ultra-fast Liquid Chromatography (UFLC) |

| Chiral Column | Amylose-based |

| Internal Standard | Metronidazole |

| Retention Time of (R)-oxomemazine | 9.511 min |

| Retention Time of (S)-oxomemazine | 10.712 min |

| Retention Time of Internal Standard | 6.503 min |

| Method Validation | In accordance with US FDA regulations |

While the specific pharmacokinetic parameters such as Cmax, Tmax, and AUC were not explicitly tabulated in the available summary of the study, the research confirms the successful application of a validated bioanalytical method for a stereoselective pharmacokinetic assessment in a preclinical model.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are critical for the replication and extension of preclinical research. Based on the available literature for oxomemazine and analogous compounds, a general framework for conducting pharmacokinetic studies can be outlined.

Animal Models and Husbandry

Rabbits, rats, and dogs are commonly employed in preclinical pharmacokinetic studies. Standard guidelines for animal care and use must be strictly followed.

Dosing and Administration

For oral administration studies, Oxomemazine hydrochloride is typically dissolved in a suitable vehicle and administered via oral gavage. Intravenous administration is also utilized to determine absolute bioavailability.

Blood Sampling

Serial blood samples are collected at predetermined time points post-dosing. In rabbits, blood is often collected from the marginal ear vein.[4] The frequency and duration of sampling are designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Sample Preparation and Analysis

Plasma is separated from whole blood by centrifugation. A validated bioanalytical method, such as the UFLC method described for the rabbit study, is employed for the quantitative determination of oxomemazine and its metabolites.[1][2] This typically involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and detection.

Metabolism of Oxomemazine: Anticipated Pathways

While specific in-vivo metabolic studies on oxomemazine in multiple preclinical species are not extensively detailed in the available literature, the metabolism of phenothiazines as a class has been well-characterized. The primary metabolic transformations are expected to occur in the liver, mediated by cytochrome P450 (CYP) enzymes.

Key metabolic pathways for phenothiazines include:

-

N-demethylation: Removal of methyl groups from the side chain amine.

-

S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.

-

N-oxidation: Oxidation of the nitrogen atom in the side chain.[5]

Based on these established pathways for related compounds, the primary metabolites of oxomemazine anticipated in preclinical models would be N-desmethyl-oxomemazine and oxomemazine-S-oxide.

Conclusion and Future Directions

The current body of public knowledge provides a foundational understanding of the preclinical pharmacokinetics and metabolism of this compound, with a key study in rabbits highlighting the stereoselective nature of its disposition. However, to build a comprehensive preclinical data package, further studies are warranted. Specifically, pharmacokinetic studies in rodent (rat) and non-rodent (dog) species are necessary to establish a more complete ADME profile and to assess interspecies differences. Furthermore, detailed metabolite identification and quantification in plasma and excreta from these models would provide a clearer picture of the biotransformation pathways and their contribution to the overall disposition and potential pharmacological activity of oxomemazine. This in-depth technical guide serves as a valuable resource for designing and interpreting future preclinical studies on this compound, ultimately contributing to a more complete understanding of its therapeutic potential.

References

The Dawn of a New Generation: A Technical Guide to the Early-Stage Discovery and Screening of Novel Oxomemazine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage discovery and screening of novel derivatives of Oxomemazine hydrochloride. Oxomemazine, a first-generation phenothiazine (B1677639) antihistamine, serves as a valuable scaffold for the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. This document outlines the critical steps from synthetic strategies to robust screening cascades, equipping researchers with the foundational knowledge to innovate in this therapeutic area.

Introduction to Oxomemazine and the Rationale for Derivative Discovery

This compound is a phenothiazine derivative recognized for its potent histamine (B1213489) H1 receptor antagonism and additional anticholinergic properties.[1] Its primary mechanism of action involves the competitive blockade of H1 receptors, thereby mitigating the inflammatory cascade triggered by histamine in allergic conditions such as rhinitis and urticaria.[1] Beyond its antihistaminic effects, Oxomemazine also exhibits selectivity for the M1 muscarinic receptor.[1]

The development of novel Oxomemazine derivatives is driven by the goal of optimizing its therapeutic index. Key objectives include enhancing selectivity for the H1 receptor to minimize off-target effects, modulating physicochemical properties to improve pharmacokinetic profiles (e.g., reducing blood-brain barrier penetration to limit sedation), and exploring additional therapeutic applications.

Synthetic Strategies for Novel Oxomemazine Derivatives

The synthesis of novel Oxomemazine derivatives typically revolves around the modification of the core phenothiazine structure. General strategies often involve the acylation of the phenothiazine nitrogen followed by the introduction of various amine-containing side chains. While specific protocols for novel Oxomemazine derivatives are proprietary, the following represents a generalized synthetic scheme based on established methods for phenothiazine derivatization.[2][3]

General Synthetic Protocol:

-

N-Acylation of Phenothiazine: The synthesis often commences with the N-acylation of the phenothiazine core. This can be achieved by reacting phenothiazine with an appropriate acyl chloride in the presence of a base and a suitable solvent like tetrahydrofuran (B95107) (THF).[2]

-

Introduction of the Side Chain: The resulting N-acylphenothiazine intermediate is then reacted with a desired alkylamine. This reaction is typically carried out under reflux conditions until the starting material is consumed, yielding the final phenothiazine derivative.[2]

Bioisosteric Replacement Strategies:

A key strategy in medicinal chemistry for lead optimization is bioisosteric replacement. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological or pharmacokinetic profile. For Oxomemazine derivatives, bioisosteric replacements could be explored for various parts of the molecule, such as the phenothiazine ring system or the dimethylamino group on the side chain, to modulate properties like lipophilicity, metabolic stability, and receptor affinity.

In Vitro Screening Cascade

A hierarchical screening cascade is essential for the efficient identification of promising lead compounds from a library of newly synthesized Oxomemazine derivatives.

Primary Screening: High-Throughput Assays

The initial phase focuses on rapidly assessing the primary pharmacological activity of the synthesized compounds.

-

Histamine H1 Receptor Binding Assay: This assay is fundamental to determine the affinity of the novel derivatives for the target receptor. A competitive radioligand binding assay is a standard method.

Experimental Protocol: Histamine H1 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-mepyramine), and varying concentrations of the test compound (novel Oxomemazine derivative).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and subsequently calculate the Ki (inhibitory constant) to quantify the binding affinity.

-

Secondary Screening: Functional and Cellular Assays

Compounds that demonstrate significant binding affinity in the primary screen are advanced to secondary assays to evaluate their functional activity and cellular effects.

-

Histamine Release Assay: This assay measures the ability of the derivatives to inhibit histamine release from mast cells, a key event in the allergic response.

Experimental Protocol: Histamine Release Assay from Mast Cells

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or use primary mast cells.

-

Sensitization: For antigen-induced histamine release, sensitize the cells with IgE.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the novel Oxomemazine derivatives.

-

Stimulation: Induce histamine release using a secretagogue (e.g., an antigen like DNP-BSA for sensitized cells, or compound 48/80).

-

Sample Collection: After incubation, centrifuge the samples and collect the supernatant.

-

Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage inhibition of histamine release for each compound concentration.

-

In Vivo Screening Models

Promising candidates from in vitro screening are further evaluated in preclinical animal models to assess their in vivo efficacy and safety.

-

Guinea Pig Anaphylactic Shock Model: This is a classic model to evaluate the in vivo efficacy of antihistamines.

Experimental Protocol: Guinea Pig Anaphylactic Shock Model

-

Sensitization: Sensitize guinea pigs to an antigen, typically ovalbumin, administered intraperitoneally.

-

Compound Administration: After a sensitization period (e.g., 21 days), administer the test compound (novel Oxomemazine derivative) via a suitable route (e.g., intraperitoneal or oral).

-

Antigen Challenge: After a predetermined time, challenge the animals with a lethal dose of the antigen administered intravenously.

-

Observation: Observe the animals for signs of anaphylactic shock (e.g., dyspnea, convulsions) and record the time to onset and mortality.

-

Data Analysis: Compare the protective effect of the test compounds against a vehicle control.

-

Data Presentation and Structure-Activity Relationship (SAR)

Systematic collection and analysis of quantitative data are crucial for establishing a clear structure-activity relationship (SAR).

Table 1: In Vitro Activity of Oxomemazine and Reference Compounds

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Mast Cell Histamine Release Inhibition (IC50, µM) |

| Oxomemazine | 84 (for M1 receptor)[4][5][6] | Data not readily available |

| Mepyramine | ~2 | Potent inhibitor |

| Cetirizine | ~30 | Effective inhibitor |

Note: Specific quantitative data for novel Oxomemazine derivatives is not publicly available and would be generated during the discovery process.

Structure-Activity Relationship (SAR) of Phenothiazines:

The pharmacological activity of phenothiazine derivatives like Oxomemazine is intrinsically linked to their molecular structure. Key structural features that influence activity include:

-

The Phenothiazine Nucleus: This tricyclic core adopts a folded or "butterfly" conformation, which is a critical determinant of its pharmacological activity.[7]

-

Substituent at the C-2 Position: The nature of the substituent at this position is optimal for the required conformational arrangement for receptor binding.[7]

-

Amino Alkyl Side Chain at the N-10 Position: This chain provides the optimal distance between the tricyclic core and the terminal nitrogen for receptor fit. Modifications to this chain can alter spatial orientation and introduce steric hindrance at the receptor site.[7]

Visualizations of Key Pathways and Workflows

Signaling Pathway

dot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Histamine [label="Histamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxomemazine [label="Oxomemazine Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1R [label="Histamine H1 Receptor (GPCR)", fillcolor="#FBBC05"]; Gq [label="Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=invtriangle, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=invtriangle, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=invtriangle, fillcolor="#F1F3F4"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4"]; Ca2 [label="Intracellular Ca²⁺ Release", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response\n(e.g., Cytokine Release)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Histamine -> H1R [label="Activates"]; Oxomemazine -> H1R [label="Blocks", arrowhead=tee, color="#EA4335"]; H1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to receptor"]; ER -> Ca2 [label="Triggers"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> NFkB [label="Activates"]; NFkB -> Inflammation [label="Promotes"]; } Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow

Conclusion

The early-stage discovery and screening of novel this compound derivatives represent a promising avenue for the development of improved antihistaminic agents. By employing systematic synthetic strategies, a robust in vitro and in vivo screening cascade, and detailed SAR analysis, researchers can identify lead candidates with enhanced therapeutic profiles. The methodologies and frameworks presented in this guide provide a solid foundation for advancing the next generation of H1 receptor antagonists from the laboratory to clinical development.

References

- 1. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. Synthesis of histamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. OXOMEMAZINE | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|CAS 4784-40-1 [benchchem.com]

Investigating the antitussive properties of Oxomemazine hydrochloride at the molecular level

A Molecular Investigation into the Antitussive Properties of Oxomemazine (B1678065) Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative, is a first-generation antihistamine recognized for its potent antitussive, antihistaminic, and sedative properties.[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning its efficacy in cough suppression. The antitussive action of Oxomemazine is not mediated by a single pathway but is a multifactorial effect stemming from its antagonism of histamine (B1213489) H1 receptors, its selective blockade of muscarinic M1 receptors, and its direct modulatory influence on the cough reflex center in the brainstem.[1][4] This document details the receptor binding affinities, explores the relevant signaling cascades, and provides standardized experimental protocols for investigating these properties. All quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

Oxomemazine is a therapeutic agent used primarily for the symptomatic treatment of allergic conditions and, notably, for non-productive, irritating coughs.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for both its sedative side effects and its centrally-mediated antitussive effects. Understanding its molecular interactions is crucial for optimizing its therapeutic use and for the development of novel antitussive agents with improved specificity and safety profiles. This guide synthesizes current knowledge on its primary molecular targets and the downstream consequences of its binding activities.

Molecular Targets and Receptor Binding Profile

The therapeutic effects of Oxomemazine are attributed to its interaction with several key receptor systems. Its primary activities are centered on histamine and muscarinic acetylcholine (B1216132) receptors.[4][5]

-

Histamine H1 Receptor Antagonism: At its core, Oxomemazine is a potent H1 receptor antagonist.[1] It competitively blocks histamine from binding to H1 receptors on sensory nerves and other cells in the respiratory tract. This action mitigates the pro-tussive effects of histamine, such as bronchoconstriction and sensory nerve irritation, which are key components of the cough reflex arc.[6]

-

Muscarinic Receptor Antagonism: Oxomemazine exhibits significant anticholinergic properties through its antagonism of muscarinic receptors.[4][5] In vitro receptor binding studies have demonstrated that it is a selective antagonist for the muscarinic M1 receptor subtype.[4][7][8] This selectivity is noteworthy, with a significantly higher affinity for M1 receptors compared to M2 and M3 subtypes.[5][7][9][10] This M1 antagonism is believed to contribute to its efficacy by reducing mucus secretion in the airways, thereby lessening the stimulus for coughing.[1][4]

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative binding affinity (Ki) of Oxomemazine for muscarinic receptor subtypes as determined by in vitro competitive radioligand binding assays.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Muscarinic M1 Receptor | 84 nM | [5][7][8][9][10] |

| Muscarinic M2 Receptor | 1.65 µM (1650 nM) | [5][7][8][9][10] |

This data highlights an approximate 20-fold selectivity for the M1 receptor over the M2 receptor.[5][7][8][9][10]

Signaling Pathways in Cough Suppression

The antitussive effect of Oxomemazine is achieved through the modulation of distinct signaling pathways, primarily through the blockade of G-protein coupled receptors (GPCRs).

Blockade of the Histamine H1 Receptor Pathway

The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine initiates a signaling cascade that sensitizes afferent nerve endings in the airways. Oxomemazine acts as a competitive antagonist, interrupting this pathway and preventing nerve sensitization.

References

- 1. What is the mechanism of Oxomemazine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxomemazine - Wikipedia [en.wikipedia.org]

- 4. This compound|CAS 4784-40-1 [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. Selectivity of oxomemazine for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OXOMEMAZINE | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Oxomemazine | Histamine H1-receptor Blocker | AmBeed-信号通路专用抑制剂 [ambeed.cn]

Probing the Anticholinergic Landscape of Oxomemazine Hydrochloride in Respiratory Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxomemazine (B1678065) hydrochloride, a phenothiazine (B1677639) derivative, is recognized for its therapeutic applications in alleviating allergic conditions and cough.[1] Its clinical efficacy is attributed to a dual mechanism of action, encompassing both potent antihistaminic and notable anticholinergic properties.[1] This technical guide provides an in-depth exploration of the anticholinergic activity of Oxomemazine hydrochloride, with a specific focus on its interaction with muscarinic receptors in respiratory smooth muscle. This document synthesizes available quantitative data on receptor binding affinities and presents detailed experimental protocols for the characterization of its anticholinergic profile. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and application of this compound in respiratory therapeutics.

Anticholinergic Mechanism of Action

The anticholinergic effects of this compound stem from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors.[2] In the respiratory system, parasympathetic nerve fibers release ACh, which binds to muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.[3] By blocking these receptors, this compound inhibits the action of ACh, resulting in smooth muscle relaxation and a reduction in mucus secretion.[2][4] This antagonism of cholinergic nerve activity is a key contributor to its therapeutic effects in respiratory conditions.

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that culminates in muscle contraction. This pathway is primarily mediated through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

References

- 1. Selectivity of oxomemazine for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antagonism of acetylcholine action in guinea-pig tracheal smooth muscle and epithelium by pirenzepine, 4-DAMP and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relaxant effect of the H2-receptor antagonist oxmetidine on guinea-pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Oxomemazine Hydrochloride in Modulating Pro-inflammatory Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine hydrochloride, a first-generation phenothiazine (B1677639) H1-antihistamine, is recognized for its antitussive and antihistaminic properties.[1] Beyond its classical indications, emerging evidence suggests a potential role for phenothiazines in modulating inflammatory responses. This technical guide delves into the core mechanisms by which this compound may influence the release of pro-inflammatory cytokines. While direct quantitative data for this compound is limited, this document synthesizes available information on its mechanism of action and draws parallels from related phenothiazine compounds to elucidate its potential immunomodulatory effects. Particular focus is given to its inhibitory action on the NF-κB signaling pathway. Detailed experimental protocols for assessing cytokine release and visualizations of key signaling pathways are provided to facilitate further research in this area.

Introduction to this compound

Oxomemazine is a phenothiazine derivative that functions as a histamine (B1213489) H1-receptor blocker with notable antimuscarinic properties.[2] It is clinically utilized for its antitussive and anti-allergic effects.[1] The phenothiazine class of compounds, to which Oxomemazine belongs, has been a subject of interest for their diverse pharmacological activities, including anti-inflammatory potential.[3] The core mechanism of action for its anti-inflammatory effects is believed to be the antagonism of the H1 receptor, which can interfere with the pro-inflammatory signaling cascades initiated by histamine.[4]

Mechanism of Action: Modulation of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of H1-antihistamines like this compound are thought to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism implicated in the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). By preventing the activation and nuclear translocation of NF-κB, this compound can theoretically suppress the transcription of these key inflammatory mediators. This inhibition is thought to occur downstream of H1 receptor antagonism, potentially involving the modulation of phospholipase C (PLC) and the phosphatidylinositol 4,5-bisphosphate (PIP2) signaling cascade.[4]

Potential Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. While direct evidence for this compound's effect on this pathway is scarce, many anti-inflammatory compounds exert their effects by modulating MAPK signaling. Given that phenothiazines can have broad pharmacological effects, it is plausible that Oxomemazine could also influence components of the MAPK pathway, such as p38 and JNK, which are known to be involved in the production of pro-inflammatory cytokines. Further research is required to substantiate this hypothesis.

Data Presentation: Effects on Pro-inflammatory Cytokine Release

Table 1: In Vitro Effects of Chlorpromazine (B137089) on Pro-inflammatory Cytokine Release from Human Monocytes

| Cytokine | Cell Type | Stimulus | Chlorpromazine Concentration | Observed Effect | Reference |

| IL-6 | Human Monocytes | SARS-CoV-2 Nucleocapsid | Not specified | Inhibition of expression and release | [5] |

| TNF-α | Human Monocytes | Not specified | Not specified | Decrease in levels | [5] |

| IL-1β | Human Monocytes | Not specified | Not specified | Decrease in levels | [5] |

| IL-2 | Human Monocytes | Not specified | Not specified | Decrease in levels | [5] |

Table 2: In Vitro Effects of Chlorpromazine on Cytokine Release from Rat Glial Cells

| Cytokine | Cell Type | Stimulus | Chlorpromazine Concentration | Observed Effect | Reference |

| IL-1β | Rat Primary Mixed Glial Cells | Lipopolysaccharide (LPS) | 0.5, 5, 10 µM | Diminished production | [6] |

| TNF-α | Rat Primary Mixed Glial Cells | Lipopolysaccharide (LPS) | 0.5, 5, 10 µM | Diminished production | [6] |

Note: The data presented for chlorpromazine should be interpreted with caution and serve as a basis for future hypothesis-driven research on this compound.

Experimental Protocols

In Vitro Cytokine Release Assay Using ELISA

This protocol describes a general method for quantifying the release of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-1β) from cultured cells in response to a stimulus and in the presence of a test compound like this compound.

Materials:

-

Cell line capable of producing the cytokine of interest (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary cells).

-

Complete cell culture medium.

-

Stimulating agent (e.g., Lipopolysaccharide - LPS).

-

This compound solution of known concentration.

-

Phosphate Buffered Saline (PBS).

-

Commercial ELISA kit for the target cytokine.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 1-2 hours.

-

Stimulation: After the pre-treatment period, add the stimulating agent (e.g., LPS at a final concentration of 1 µg/mL) to the wells. Include an unstimulated control group.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected cell culture supernatants and a series of known standards for the cytokine.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve. Determine the percentage inhibition of cytokine release by this compound at each concentration relative to the stimulated control.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway

Caption: NF-κB signaling pathway and the putative inhibitory point of this compound.

General Experimental Workflow for Cytokine Release Assay

Caption: A generalized experimental workflow for assessing the effect of a compound on cytokine release.

Conclusion and Future Directions

This compound, as a phenothiazine H1-antihistamine, holds theoretical potential for modulating pro-inflammatory cytokine release, primarily through the inhibition of the NF-κB signaling pathway. However, a significant gap exists in the literature regarding direct quantitative evidence of its effects on specific cytokines like TNF-α, IL-6, and IL-1β. The data from the related compound, chlorpromazine, suggests that phenothiazines can indeed exert such inhibitory effects.

Future research should focus on conducting rigorous in vitro studies to quantify the dose-dependent effects of this compound on pro-inflammatory cytokine production in relevant immune cell types. Determining key parameters such as IC50 values will be crucial for understanding its potency and potential therapeutic utility as an anti-inflammatory agent. Furthermore, exploring its impact on other inflammatory pathways, such as the MAPK cascade, would provide a more comprehensive understanding of its immunomodulatory profile. Such studies are essential to validate the therapeutic potential of this compound beyond its current clinical applications.

References

- 1. Oxomemazine | 174508-14-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]

- 4. Oxomemazine | 3689-50-7 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Different influence of antipsychotics on the balance between pro- and anti-inflammatory cytokines depends on glia activation: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Stability of Oxomemazine Hydrochloride in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) hydrochloride is a first-generation phenothiazine (B1677639) derivative with potent antihistaminic and anticholinergic properties.[1] It is primarily utilized in the treatment of allergic conditions and as an antitussive to relieve coughing.[1] A thorough understanding of its physicochemical properties and stability in solution is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known characteristics of Oxomemazine hydrochloride, including its physicochemical parameters, stability profile, and analytical methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in various formulation and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃ClN₂O₂S | [PubChem] |

| Molecular Weight | 366.9 g/mol | [PubChem] |

| Appearance | White to faint-yellow crystalline powder | [Various] |

| Melting Point | Approximately 248 °C (decomposition) | [2] |

| Solubility | Freely soluble in water and alcohol. Soluble in chloroform. | [Various] |

| pKa (Strongest Basic) | 8.02 (Predicted) | [DrugBank] |

| logP (Octanol-Water) | 3.18 (Predicted) | [DrugBank] |

Table 1: Physicochemical Properties of this compound

Stability of this compound in Solution

The stability of a drug substance in solution is a critical factor influencing its shelf-life, therapeutic efficacy, and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. The stability of this compound is influenced by several factors, including pH, light, and oxidizing agents.

Thermal Stability

pH-Dependent Stability

The stability of phenothiazine derivatives, including this compound, is known to be pH-dependent. An electrochemical study on this compound indicated that its stability is influenced by the pH of the solution, with a maximum peak current response observed at pH 8.0, suggesting greater stability at this pH under the specific experimental conditions. As the pH increases or decreases from this optimum, the stability is likely to decrease. For phenothiazines in general, acidic or alkaline conditions can catalyze hydrolytic degradation.

Photostability

Phenothiazine derivatives are known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the formation of degradation products. The primary photodegradation pathway for similar compounds often involves oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides. It is recommended that solutions of this compound be protected from light to minimize degradation.

Oxidative Stability

This compound, like other phenothiazines, is susceptible to oxidation. The sulfur atom in the phenothiazine ring is a primary site for oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone derivatives. The tertiary amine side chain can also be oxidized to form N-oxides. Contact with oxidizing agents, such as peroxides, should be avoided during formulation and storage.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[3] A typical forced degradation study for this compound in solution would involve the following conditions:

-

Acidic Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Basic Hydrolysis: The drug solution is exposed to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperature.

-

Photodegradation: The drug solution is exposed to a controlled source of UV and visible light, as per ICH Q1B guidelines.

-

Thermal Degradation: The drug solution is heated at a high temperature (e.g., 80-100 °C) to assess the impact of heat on its stability in solution.

Samples are collected at various time points and analyzed by a stability-indicating method to quantify the extent of degradation and identify the degradation products.

Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products. A typical reversed-phase HPLC method for this compound would involve:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 254 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the peak of the parent drug.

Mechanism of Action and Signaling Pathway

This compound exerts its primary therapeutic effect as a competitive antagonist of the histamine (B1213489) H1 receptor. By blocking this receptor, it prevents the binding of histamine, a key mediator of allergic and inflammatory responses. This action leads to a reduction in the downstream signaling cascades initiated by histamine, including the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway, which is involved in the expression of pro-inflammatory cytokines. Additionally, by blocking H1 receptors on mast cells, Oxomemazine can contribute to their stabilization, thereby reducing the release of histamine and other inflammatory mediators. As a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to sedative effects.

Signaling pathway of this compound.

Conclusion

This technical guide summarizes the key physicochemical properties and stability considerations for this compound in solution. While some data on its solid-state properties are available, there is a need for more comprehensive quantitative studies on its stability in solution under various stress conditions to fully elucidate its degradation pathways and kinetics. The development and validation of a robust stability-indicating analytical method are crucial for ensuring the quality and shelf-life of pharmaceutical formulations containing this compound. The provided information on its mechanism of action and general experimental protocols for stability testing serves as a valuable resource for researchers and formulation scientists working with this active pharmaceutical ingredient.

References

Methodological & Application

Application Note: In Vitro Mast Cell Degranulation Assay Using Oxomemazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are key effector cells in allergic and inflammatory responses.[1] Upon activation by allergens, they undergo degranulation, releasing a host of pre-formed inflammatory mediators, including histamine (B1213489) and β-hexosaminidase.[1] The inhibition of mast cell degranulation is a primary therapeutic strategy for managing allergic conditions. Oxomemazine hydrochloride is a first-generation phenothiazine (B1677639) H1-antihistamine that also exhibits mast cell stabilizing properties.[2] Its mechanism of action involves interfering with the action of histamine at the H1 receptor and reducing the influx of calcium ions, which is crucial for mast cell degranulation.[2]

This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory effects of this compound. The assay utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell function, and measures the release of β-hexosaminidase as a marker for degranulation.

Principle of the Assay